molecular formula C7H6KO5S+ B147472 Potassium 4-carboxybenzenesulfonate CAS No. 5399-63-3

Potassium 4-carboxybenzenesulfonate

Cat. No.: B147472
CAS No.: 5399-63-3
M. Wt: 241.28 g/mol
InChI Key: CHOZCOOPUIGENN-UHFFFAOYSA-N
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Description

Potassium 4-carboxybenzenesulfonate: is a chemical compound with the molecular formula C₇H₅KO₅S and a molecular weight of 240.27 g/mol . . This compound is a potassium salt of 4-carboxybenzenesulfonic acid and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-carboxybenzenesulfonate can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide . The reaction typically involves the following steps:

    Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-sulfobenzoic acid.

    Neutralization: The resulting 4-sulfobenzoic acid is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-carboxybenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.

    Reduction Reactions: The major product is 4-hydroxybenzenesulfonic acid.

    Oxidation Reactions: The major product is 4-sulfobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Potassium 4-carboxybenzenesulfonate serves as a reagent in organic synthesis. It is particularly valuable as a building block for more complex molecules. The compound can participate in various chemical reactions, including electrophilic aromatic substitution, reduction, and oxidation reactions, making it essential in the development of new organic compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
SubstitutionElectrophilic aromatic substitution due to sulfonic acid group
ReductionCarboxylic acid group can be reduced to an alcohol
OxidationOxidation of the carboxylic acid group

Biological Research

Buffer Component
In biological assays, this compound is utilized as a buffer component. Its ability to maintain pH stability is crucial for various biochemical experiments.

Reagent in Assays
The compound is also used as a reagent in different biochemical assays. Its properties facilitate reactions that are essential for studying enzyme kinetics and metabolic pathways.

Pharmaceutical Development

Intermediate in Drug Synthesis
this compound is an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been explored for its potential use in developing therapeutic compounds targeting diseases such as Alzheimer's and Parkinson's disease . The dual functionality of the compound enhances its utility in medicinal chemistry.

Case Study: Therapeutic Compounds
Research has demonstrated that derivatives of this compound exhibit RXR agonist properties, which could be beneficial for treating neurodegenerative disorders. Such compounds have shown promise in preclinical studies aimed at ameliorating symptoms associated with dopamine deficiency .

Industrial Applications

Manufacture of Dyes and Pigments
In industry, this compound is employed in the manufacture of dyes and pigments. Its chemical properties allow it to act as a coupling agent or a dyeing assistant, enhancing the color yield and stability of various dye formulations.

Table 2: Industrial Uses of this compound

ApplicationDescription
Dyes and PigmentsActs as a coupling agent in dye formulations
Specialty ChemicalsUsed in the synthesis of specialty chemical products

Comparison with Similar Compounds

    Potassium benzoate: Similar in structure but lacks the sulfonic acid group.

    Potassium 4-sulfobenzoate: Similar but with different counterions.

    Sodium 4-carboxybenzenesulfonate: Similar but with sodium as the counterion.

Uniqueness: Potassium 4-carboxybenzenesulfonate is unique due to the presence of both carboxylic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and industrial applications .

Biological Activity

Potassium 4-carboxybenzenesulfonate (K4CBS) is an organic compound with the molecular formula C7H5KO5S. This compound is gaining attention in various fields, particularly in biological and medicinal research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of K4CBS, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

K4CBS consists of a carboxyl group (-COOH) and a sulfonate group (-SO3K) attached to a benzene ring. This dual functionality contributes to its solubility in water and reactivity with various biomolecules. The compound's structure can be summarized as follows:

  • Molecular Formula : C7H5KO5S
  • Molecular Weight : 232.27 g/mol
  • Solubility : Highly soluble in water due to the presence of ionic groups.

The biological activity of K4CBS is primarily attributed to its ability to interact with cellular components, influencing various biochemical pathways. Key mechanisms include:

  • Electrophilic Interactions : The carboxyl group can act as a nucleophile, participating in nucleophilic addition reactions with electrophilic centers in proteins and other biomolecules.
  • Regulation of Ion Transport : K4CBS may modulate the activity of ion transporters, particularly potassium channels, which are crucial for maintaining cellular homeostasis and signaling.
  • Antioxidant Activity : Preliminary studies suggest that K4CBS exhibits antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that K4CBS possesses antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2021) demonstrated that K4CBS effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Cytotoxicity Studies

In vitro cytotoxicity tests using human cancer cell lines revealed that K4CBS exhibits selective cytotoxic effects. For instance, a study by Johnson et al. (2022) reported that K4CBS induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 30 µM, while showing minimal toxicity to normal fibroblast cells.

Cell LineIC50 (µM)Toxicity Level
MCF-7 (Breast Cancer)30Moderate
Normal Fibroblasts>100Low

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of K4CBS revealed its potential as a chemotherapeutic agent. The study involved administering K4CBS to mice bearing MCF-7 tumors. Results indicated a significant reduction in tumor size compared to the control group, suggesting that K4CBS may inhibit tumor growth through apoptosis induction.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of K4CBS against oxidative stress-induced neuronal damage. Using a model of oxidative stress in SH-SY5Y neuroblastoma cells, researchers found that K4CBS treatment reduced cell death by 40% compared to untreated controls, highlighting its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

K4CBS can be compared with other related compounds such as potassium 4-hydroxybenzenesulfonate and potassium 4-iodobenzenesulfonate.

CompoundKey FeaturesBiological Activity
This compoundCarboxyl and sulfonate groupsAntimicrobial, cytotoxic
Potassium 4-hydroxybenzenesulfonateHydroxyl group enhances hydrogen bondingAntioxidant properties
Potassium 4-iodobenzenesulfonateIodine substituent increases reactivityLimited biological activity

Properties

IUPAC Name

potassium;4-carboxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRJBUPXKDXDLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Alfa Aesar MSDS]
Record name Potassium 4-carboxybenzenesulfonate
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CAS No.

5399-63-3
Record name Benzoic acid, 4-sulfo-, potassium salt (1:1)
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Record name Potassium hydrogen 4-sulphonatobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-sulfobenzoic acid monopotassium salt (KHSBA) displays versatility in material applications. For instance, it serves as a dopant in the synthesis of conducting polypyrroles. This organic single-crystal surface-induced polymerization method utilizes KHSBA in an aqueous medium, leading to the formation of polypyrrole hexagonal microplates with high electrical conductivity (up to 400 S/cm). [] This process involves a shape-copying mechanism where a polypyrrole preform mimics the KHSBA single crystal's shape, followed by the self-assembly of polypyrroles onto the preform. []

A: 4-Sulfobenzoic acid monopotassium salt possesses distinct structural features that influence its coordination behavior. The presence of both carboxylate and sulfonate groups provides diverse coordination sites for metal ions. [] This can lead to the formation of coordination isomers, as observed in the reaction with copper(II) carbonate, yielding tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate and hexaaquacopper(II) 4-carboxybenzenesulfonate. [] The sulfonate group, being a weaker ligand compared to the carboxylate, can influence the overall stability and structure of the resulting complexes. []

A: Research indicates that 4-sulfobenzoic acid monopotassium salt can be employed in the synthesis of silver nanoparticles (Ag NPs) and influences their properties. The electron density of the ligand plays a crucial role in stabilizing the Ag NPs. [] As the electron density of the ligand increases, a smaller amount is required for capping the Ag metal. [] This suggests that the compound can modulate the size and stability of the resulting Ag NPs.

A: Yes, 4-sulfobenzoic acid monopotassium salt has been successfully utilized in the synthesis of a dual-functional Europium-based MOF (Eu-MOF). [] In this study, it acted as one of the organic linkers, alongside (4-carboxypiperidyl)-N-methylenephosphonic acid. [] This specific Eu-MOF exhibited ratiometric fluorescent sensing capabilities for benzophenone-like ultraviolet filters, highlighting the potential of KHSBA-containing MOFs in sensing applications. [] Additionally, the Eu-MOF displayed promising proton conductivity, suggesting possible applications in electrochemical devices. []

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